molecular formula C23H18ClFN4O2 B2687421 1-(3-Chloro-4-fluorophenyl)-3-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)urea CAS No. 1172819-44-1

1-(3-Chloro-4-fluorophenyl)-3-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)urea

Cat. No. B2687421
CAS RN: 1172819-44-1
M. Wt: 436.87
InChI Key: GVWQDDMVOICBLP-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-3-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)urea is a useful research compound. Its molecular formula is C23H18ClFN4O2 and its molecular weight is 436.87. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chloro-4-fluorophenyl)-3-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloro-4-fluorophenyl)-3-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Design and Synthesis of N-Alkylanilinoquinazoline Derivatives

Research on N-alkylanilinoquinazoline derivatives, which share a core structural similarity with the specified compound, has shown their potential in binding to DNA and acting as cytotoxic agents. These compounds, including various substituted classes, have been evaluated for their cytotoxic activities and DNA-intercalating abilities, highlighting their significance in the development of new therapeutic agents targeting DNA interactions (Garofalo et al., 2010).

Antimicrobial and Analgesic Activities of Quinazolinone Derivatives

Quinazolinone derivatives have been synthesized and screened for their potential anti-inflammatory and analgesic activity. This indicates the importance of such compounds in creating new medications for pain and inflammation management (Farag et al., 2012).

Supramolecular Gelators and Silver(I) Complexes

The study of quinoline urea derivatives and their behavior in forming Ag-complexes that can gelate mixed solvents showcases the application of such compounds in supramolecular chemistry. These findings contribute to the development of new materials with potential applications in drug delivery and material science (Braga et al., 2013).

Orexin-1 Receptor Antagonism for Stress and Hyperarousal

Research into selective orexin-1 receptor antagonists, like the specified compound, has demonstrated the ability to attenuate stress-induced hyperarousal without inducing hypnosis. This highlights its potential in treating psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).

Synthesis of Novel Urea and Bis-Urea Derivatives with Anticancer Properties

The synthesis and evaluation of novel urea and bis-urea derivatives with substituents like hydroxyphenyl or halogenphenyl have been explored for their biological activities. These compounds, particularly those targeting cancer cell lines, underscore the relevance of such chemical entities in oncology research (Perković et al., 2016).

TRPV1 Antagonism for Analgesic Efficacy

The development of TRPV1 antagonists that do not cause hyperthermia but demonstrate efficacy against osteoarthritis pain illustrates the application of such compounds in creating safer pain management therapies (Voight et al., 2014).

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[2-methyl-3-(4-methylphenyl)-4-oxoquinazolin-6-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClFN4O2/c1-13-3-7-17(8-4-13)29-14(2)26-21-10-6-15(11-18(21)22(29)30)27-23(31)28-16-5-9-20(25)19(24)12-16/h3-12H,1-2H3,(H2,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWQDDMVOICBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)NC(=O)NC4=CC(=C(C=C4)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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